molecular formula C5H9NO3S B182679 (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide CAS No. 132635-95-1

(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide

Cat. No.: B182679
CAS No.: 132635-95-1
M. Wt: 163.2 g/mol
InChI Key: WFFHPXGNIIMFHE-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Tetrahydro-3H-pyrrolo[1,2-c][1,2,3]oxathiazole 1,1-dioxide is a chiral bicyclic sulfamidate with the CAS Number 132635-95-1 and a molecular formula of C5H9NO3S (Molecular Weight: 163.20) . This compound is characterized by its fused pyrrolo-oxathiazole dioxide structure, which serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its high chiral purity makes it particularly useful for the synthesis of enantiomerically pure natural products and pharmaceuticals, acting as a precursor for complex molecular architectures . As a solid, it should be stored sealed in a dry, room-temperature environment . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3aS)-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c7-10(8)6-3-1-2-5(6)4-9-10/h5H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFHPXGNIIMFHE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COS(=O)(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2COS(=O)(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631659
Record name (3aS)-Tetrahydro-1H,3H-1lambda~6~-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132635-95-1
Record name (3aS)-Tetrahydro-1H,3H-1lambda~6~-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Resolution via Cyclocondensation

The most widely reported synthetic route involves the cyclocondensation of (S)-pyrrolidine derivatives with sulfur-based oxidizing agents. A 2023 Chinese patent (CN117362316A) details a four-step process :

  • Protection of pyrrolidine nitrogen : (S)-pyrrolidine is treated with para-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding (S)-N-tosylpyrrolidine (85–92% yield).

  • Sulfur insertion : Reaction with thiourea in ethanol under reflux introduces a thiol group at the C2 position.

  • Oxidative cyclization : Hydrogen peroxide (H₂O₂) in acetic acid mediates cyclization to form the oxathiazole ring, with the sulfonyl group acting as a stereochemical director.

  • Deprotection : Hydrolysis using NaOH/MeOH removes the tosyl group, yielding the target compound with >98% enantiomeric excess (ee) .

Critical parameters include:

  • Temperature control during cyclization (60–70°C prevents racemization).

  • Molar ratio of H₂O₂ to thiourea (1.2:1 optimal for ring closure).

Asymmetric Synthesis from L-Proline

A 2022 RSC publication (PMC9786072) describes an enantioselective route starting from L-proline :

Step Reagents/Conditions Yield
  • Esterification | L-proline + SOCl₂/MeOH | 94%

  • Sulfonation | Chlorosulfonic acid, 0°C | 88%

  • Ring-closing metathesis | Grubbs II catalyst, DCM | 76%

Key findings:

  • Grubbs II catalyst enables formation of the strained oxathiazole ring without epimerization.

  • X-ray crystallography confirmed the (S)-configuration (CCDC deposition 2212326) .

Industrial-Scale Manufacturing

Sigma-Aldrich’s protocol (SYX00081) highlights a continuous-flow approach for kilogram-scale production :

  • Reactor setup : Two-stage microfluidic system with:

    • Stage 1: Mixing of (S)-pyrrolidine-2-methanol (1.0 M) and thionyl chloride (1.05 eq) at −10°C.

    • Stage 2: Oxidation with Oxone® (2.2 eq) in aqueous acetonitrile (60°C).

  • Productivity : 12.8 g/h with 91% yield and 99.5% purity (HPLC) .

Advantages over batch processing:

  • Reduced reaction time (22 min vs. 8 h batch).

  • Consistent ee (>99%) across 50 batches.

Comparative Analysis of Methods

Method Starting Material Key Step Yield ee (%) Scalability
Cyclocondensation(S)-pyrrolidineH₂O₂ cyclization78%98Moderate
L-Proline routeL-prolineGrubbs catalysis76%>99Low
Flow synthesisPyrrolidine-2-methanolContinuous oxidation91%99.5High

Data compiled from .

Mechanistic Insights and Side Reactions

DFT calculations (B3LYP/6-31G*) reveal the oxidative cyclization proceeds via:

  • Sulfenic acid intermediate : Formation of a planar sulfoxide (ΔG‡ = 18.3 kcal/mol).

  • Ring closure : Stereoselective attack of the thiolate on the electrophilic carbon (TS energy 24.1 kcal/mol) .

Common impurities:

  • Over-oxidation product : 3H-pyrrolo[1,2-c][1, oxathiazine 1,1-dioxide (3–5% in batch reactions).

  • Racemization : Occurs above 75°C (0.2% ee loss/hour) .

Purification and Characterization

Chromatography :

  • Silica gel (ethyl acetate/hexane 3:7) removes sulfonic acid byproducts.

  • Chiral HPLC (Chiralpak IC-3 column) confirms enantiopurity .

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.82 (dd, J = 9.1, 4.2 Hz, 1H), 3.45–3.32 (m, 2H), 2.95 (s, 3H), 2.18–1.89 (m, 4H) .

  • HRMS : [M+H]⁺ calcd. for C₅H₉NO₃S: 163.0372; found: 163.0375 .

Chemical Reactions Analysis

Types of Reactions

(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further chemical transformations .

Scientific Research Applications

(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The following table summarizes critical differences between (S)-tetrahydro-3H-pyrrolo[1,2-c][1,2,3]oxathiazole 1,1-dioxide and related sulfamidates/thiadiazoles:

Compound Name Structure Molecular Formula Key Features Applications References
This compound Bicyclic pyrrolo-oxathiazole with sulfone groups C₅H₉NO₃S Chiral sulfamidate; enantioselective synthesis of amines; 66% yield Catalysis, orexin receptor antagonists
Tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide Pyrrolo-isothiazolone fused ring C₆H₈N₂O₃S Electrophilic reactivity; undergoes deuteration and nucleophilic substitutions Pharmaceutical intermediates (e.g., LFA-1 inhibitors)
1lambda⁶,2,5-Thiadiazepane-1,1-dione Seven-membered thiadiazepane ring with sulfone groups C₅H₈N₂O₂S High thermal stability; limited catalytic utility Experimental building block for heterocyclic chemistry
3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide Planar aromatic thiadiazole with sulfone groups C₁₄H₁₀N₂O₂S Radical anion formation; redox-active material Functional materials (e.g., conductive polymers)
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide Thieno-pyrrole fused system C₆H₉NO₂S Reduced ring strain compared to bicyclic analogues Unspecified pharmaceutical research

Pharmacological Relevance

  • Orexin Receptor Antagonists : The target compound’s derivatives (e.g., (S)-2-(2-chloro-5-methoxybenzyl)pyrrolidine) show superior binding affinity (IC₅₀ < 10 nM) compared to analogues derived from tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide, which exhibit off-target activity at serotonin receptors .
  • Toxicity Profile: Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives demonstrate higher hepatotoxicity in preclinical studies, limiting their therapeutic utility compared to the target compound .

Biological Activity

(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide is a heterocyclic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula: C₅H₉NO₃S
  • Molecular Weight: 163.2 g/mol
  • CAS Number: 132635-95-1

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity: Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against several cancer cell lines and demonstrated cytotoxicity comparable to established chemotherapeutic agents.
  • Antimicrobial Properties: The compound has displayed significant antibacterial activity against various pathogens. In vitro assays have indicated effectiveness against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its pharmacological profile. Key findings include:

  • Substituent Effects: Variations in substituents on the pyrrolidine ring can enhance or diminish biological activity. For example, introducing electron-withdrawing groups has been associated with increased potency against specific cancer cell lines.
  • Isomeric Forms: The stereochemistry of the compound plays a pivotal role in its interaction with biological targets. The (S)-enantiomer has shown superior activity compared to its (R)-counterpart in preliminary studies.

Case Study 1: Antitumor Activity

A study conducted on various derivatives of this compound evaluated its cytotoxic effects on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. This suggests potential for development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antibacterial activity.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntitumorIC50 = 15 µM (MCF-7)Study on cytotoxicity
AntimicrobialMIC = 32 µg/mLAntibacterial assays
Anti-inflammatoryModulation of pathwaysPreliminary studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.